molecular formula C6H11ClF3NO2 B2544315 3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride CAS No. 2416234-69-8

3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride

Cat. No. B2544315
M. Wt: 221.6
InChI Key: DASVLEAITJMKSZ-UHFFFAOYSA-N
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Description

The compound "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride" is a fluorinated amino acid derivative. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related 3-alkyl-4-aminobutanoic acids has been achieved through Michael addition followed by catalytic hydrogenation and acid hydrolysis, suggesting a possible synthetic route for the target compound . Additionally, asymmetric synthesis methods have been developed for similar trifluorinated amino acids, indicating that enantioselective synthesis is feasible for such compounds . These methods involve biomimetic transamination and DBU-catalyzed asymmetric 1,3-proton shift transfer reactions, which could potentially be adapted for the synthesis of "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride."

Molecular Structure Analysis

X-ray crystallography has been used to determine the stereochemistry of related amino acids . This technique could be employed to elucidate the molecular structure of the target compound, ensuring the correct stereochemical configuration is obtained, which is crucial for its potential biological activity.

Chemical Reactions Analysis

The reactivity of amino and carboxy terminal groups in similar amino acid derivatives has been exploited to create various derivatives, such as tetrazole-containing compounds . This suggests that the amino and carboxylic acid groups in "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride" could also undergo a range of chemical reactions to form new derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the presence of fluorine atoms is likely to influence the lipophilicity and metabolic stability of the molecule . The hydrochloride salt form suggests that the compound would be a solid at room temperature and could have improved water solubility, which is beneficial for biological applications .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-(aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-5(3-10,2-4(11)12)6(7,8)9;/h2-3,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWHRAYZLLYXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride

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